molecular formula C7H11N3O B1455782 2-(4-Methyl-3-oxopiperazin-1-yl)acetonitrile CAS No. 1339077-97-2

2-(4-Methyl-3-oxopiperazin-1-yl)acetonitrile

Cat. No. B1455782
CAS RN: 1339077-97-2
M. Wt: 153.18 g/mol
InChI Key: PJGPHJCWGZELLI-UHFFFAOYSA-N
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Description

“2-(4-Methyl-3-oxopiperazin-1-yl)acetonitrile” is a chemical compound with the CAS Number: 1339077-97-2 . It has a molecular weight of 153.18 and its IUPAC name is (4-methyl-3-oxo-1-piperazinyl)acetonitrile . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H11N3O/c1-9-4-5-10(3-2-8)6-7(9)11/h3-6H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the search results.

Scientific Research Applications

Antithrombotic and Antitumor Applications

  • Platelet Aggregation Inhibition: A study by Kitamura et al. (2001) synthesized a series of 2-oxopiperazine derivatives, targeting the inhibition of platelet aggregation. Among these, a specific compound showed potent effects on preventing arterial thrombus formation with a good dissociation between efficacy and bleeding side effects, indicating potential in treating thrombotic diseases (Kitamura et al., 2001).
  • Antitumor Properties: Another research by Makarov et al. (2016) focused on synthesizing novel phosphonate derivatives of 3,5-bis(arylidene)-4-piperidones, which exhibited inhibitory properties toward various human cancer cell lines, demonstrating their potential as antitumor agents (Makarov et al., 2016).

Synthesis and Chemical Properties

  • Novel Heterocyclic Systems: Medvedeva et al. (2015) investigated the synthesis of novel annelated 2-oxopiperazines, highlighting the versatility of methyl (3-oxopiperazin-2-ylidene) acetate in reacting with N-arylmaleimides to form previously undescribed compounds with potential applications in medicinal chemistry (Medvedeva et al., 2015).
  • Cyclization Reactions: Research by Shikhaliev et al. (2008) explored the cyclization of aryl-, aroyl-, and cyanamides with various substrates, including methyl 2-(3-oxopiperazin-2-yl)acetate, leading to diverse heterocyclic compounds. This demonstrates the compound's utility in generating structurally complex and potentially bioactive molecules (Shikhaliev et al., 2008).

Antimicrobial and Nootropic Agents

  • Potential Antimicrobial Agents: A study by Zaidi et al. (2021) on the synthesis of novel 2-(4-allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl) etalons showed significant yields and demonstrated antimicrobial activities, suggesting the potential of these compounds in developing new antimicrobial drugs (Zaidi et al., 2021).
  • Nootropic Activity: Research on the synthesis of 1,4-disubstituted 2-oxopyrrolidines by Valenta et al. (1994) investigated their potential nootropic (cognitive-enhancing) activities. This illustrates the utility of derivatives in exploring treatments for cognitive disorders (Valenta et al., 1994).

Safety and Hazards

The compound is classified as dangerous with the signal word "Danger" . Hazard statements include H302, H312, H315, H318, H332, and H335 . These codes indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled, and it causes serious eye irritation . Precautionary measures include avoiding breathing its mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(4-methyl-3-oxopiperazin-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-9-4-5-10(3-2-8)6-7(9)11/h3-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJGPHJCWGZELLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methyl-3-oxopiperazin-1-yl)acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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